molecular formula C13H22ClNO2 B2607273 1-Amino-3-(2-sec-butylphenoxy)propan-2-ol hydrochloride CAS No. 1049784-82-8

1-Amino-3-(2-sec-butylphenoxy)propan-2-ol hydrochloride

Cat. No. B2607273
M. Wt: 259.77
InChI Key: YEFOJEJLEGHIBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular formula of 1-Amino-3-(2-sec-butylphenoxy)propan-2-ol hydrochloride is C13H22ClNO2 . The average mass is 259.772 Da and the monoisotopic mass is 259.133911 Da .

Scientific Research Applications

Uterine Relaxant Properties

1-Amino-3-(2-sec-butylphenoxy)propan-2-ol hydrochloride derivatives show promising uterine relaxant properties. Studies indicate that compounds synthesized from this chemical structure can significantly delay the onset of labor in pregnant rats, exhibiting higher cyclic adenosine monophosphate (cAMP) releasing potential than isoxsuprine hydrochloride, except for specific derivatives. Notably, these compounds also demonstrate insignificant cardiac stimulant potential compared to isoxsuprine hydrochloride, which highlights their potential safety and effectiveness as uterine relaxants (Viswanathan & Chaudhari, 2006).

Cardioselectivity and Beta-adrenoceptor Affinity

Research has also explored the cardioselectivity of beta-adrenoceptor blocking agents derived from 1-Amino-3-(2-sec-butylphenoxy)propan-2-ol hydrochloride. The synthesized series of compounds demonstrated significant affinity for beta-1 and beta-2-adrenoceptors, showcasing substantial cardioselectivity, especially when the aryloxy moiety's size increased to certain substituents. This indicates the compound's potential in developing cardioselective beta-blockers, offering new possibilities in cardiovascular therapeutics (Rzeszotarski et al., 1979).

Chemical Protection and Deprotection Strategies

The compound has also been involved in studies focusing on chemical protection strategies. Research has shown that propargyloxycarbonyl chloride, derived from the core structure of 1-Amino-3-(2-sec-butylphenoxy)propan-2-ol hydrochloride, can effectively protect hydroxyl and amino functionalities of amino alcohols and aminophenols. This offers an orthogonal protection strategy where an amine and an alcohol group can be protected simultaneously, and later, if required, the alcohol group can be selectively deprotected. Such strategies are invaluable in synthetic chemistry for complex molecule construction (Ramesh, Bhat, & Chandrasekaran, 2005).

Antimicrobial Properties

Synthesized aminomethoxy derivatives of 1-phenoxy-3-(propylsulfanyl)propan-2-ol have shown to be effective antimicrobial agents against bacteria and fungi, outperforming some current medical antiseptics. This suggests the potential of derivatives of 1-Amino-3-(2-sec-butylphenoxy)propan-2-ol hydrochloride in developing new, more potent antimicrobial compounds (Jafarov et al., 2019).

properties

IUPAC Name

1-amino-3-(2-butan-2-ylphenoxy)propan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO2.ClH/c1-3-10(2)12-6-4-5-7-13(12)16-9-11(15)8-14;/h4-7,10-11,15H,3,8-9,14H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEFOJEJLEGHIBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=CC=C1OCC(CN)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Amino-3-(2-sec-butylphenoxy)propan-2-ol hydrochloride

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